molecular formula C11H8BrClN2 B1480269 4-Bromo-6-(2-chlorobenzyl)pyrimidine CAS No. 2091635-58-2

4-Bromo-6-(2-chlorobenzyl)pyrimidine

Cat. No.: B1480269
CAS No.: 2091635-58-2
M. Wt: 283.55 g/mol
InChI Key: JHJYHKLNQSBAIZ-UHFFFAOYSA-N
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Description

“4-Bromo-6-(2-chlorobenzyl)pyrimidine” is a chemical compound with the molecular formula C11H8BrClN2. It has an average mass of 283.552 Da and a monoisotopic mass of 281.955933 Da .


Synthesis Analysis

There are several methods for synthesizing pyrimidine derivatives, which could potentially be applied to the synthesis of “this compound”. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylquinolines . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted at the 4-position with a bromine atom and at the 6-position with a 2-chlorobenzyl group .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • 4-Bromo-6-(2-chlorobenzyl)pyrimidine is used in the synthesis of various chemical compounds. For example, Bugge et al. (2014) developed a practical, robust, and scalable synthesis method for 6-bromo-4-chlorothieno[2,3-d]pyrimidine, which is structurally related to this compound, starting from cheap bulk chemicals (Bugge et al., 2014).
    • Schlosser et al. (2006) described the generation and functionalization of metal-bearing and trifluoromethyl-substituted pyrimidines, demonstrating the stability of 5-pyrimidyllithium species when flanked by electron-withdrawing substituents such as chlorine or bromine (Schlosser, Lefebvre, & Ondi, 2006).
  • Pharmacological Research :

    • Pyrimidines, including derivatives of this compound, have been explored for their biological activities. For instance, Waheed et al. (2008) synthesized a series of amino-pyrimidine derivatives showing potential antibacterial and antinociceptive effects (Waheed et al., 2008).
    • Rosowsky et al. (1997) investigated 2,4-diaminothieno[2,3-d]pyrimidine lipophilic antifolates as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase (Rosowsky, Papoulis, & Queener, 1997).
  • Optoelectronic and Nonlinear Optical Properties :

    • Hussain et al. (2020) studied the electronic and nonlinear optical exploration of thiopyrimidine derivatives, highlighting the significance of pyrimidine derivatives in nonlinear optics (NLO) fields (Hussain et al., 2020).
  • Molecular Biology and DNA Research :

    • Kim et al. (1994) characterized the (6-4) photoproduct DNA photolyase, a study involving pyrimidine derivatives, highlighting the role of these compounds in understanding DNA repair mechanisms (Kim, Malhotra, Smith, Taylor, & Sancar, 1994).
    • Douki et al. (1995) developed a method to measure pyrimidine (6-4) photoproducts in DNA, further emphasizing the importance of pyrimidine derivatives in studying DNA lesions (Douki, Voituriez, & Cadet, 1995).

Properties

IUPAC Name

4-bromo-6-[(2-chlorophenyl)methyl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClN2/c12-11-6-9(14-7-15-11)5-8-3-1-2-4-10(8)13/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJYHKLNQSBAIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC(=NC=N2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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